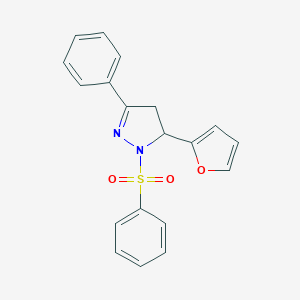

5-(2-furyl)-3-phenyl-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(2-furyl)-3-phenyl-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is a pyrazole derivative that has shown promising results in various biological and chemical studies.

科学的研究の応用

Biomass Conversion and Biorefinery

This compound, being a furan derivative, can be used in the conversion of biomass to fuels, chemicals, and materials . The expertise of synthetic organic chemistry has been instrumental in converting biomass to these products, with particular emphasis on using eco-friendly reagents and reaction conditions .

Synthesis of Biofuels and Renewable Chemicals

The compound can be used in the synthesis of various biofuels and renewable chemicals from biomass-derived furfural . Synthetic upgrading of furfurals has been shown in the light of chemical modifications of the reactive sites present in them .

Urease Inhibitors

The compound has shown potential as a urease inhibitor . The most active urease inhibitors were 1-phenyl-3-[5-(2′,5′-dichlorophenyl)-2-furyl]-2-propen-1-one 4h, having an IC 50 value of 16.13 ± 2.45 μM, and 1-phenyl-3-[5-(2′-chlorophenyl)-2-furyl]-2-propen-1-one 4s, with an IC 50 value of 18.75 ± 0.85 μM in comparison with the reference drug thiourea (IC 50 = 21.25 ± 0.15 μM) .

Synthesis of Nitrogen-Containing Heterocycles

The aldehyde group in HMF was condensed with amines to make various nitrogen-containing heterocycles like benzothiazole with promising biological activities .

Synthesis of cis-Dihydrofurobenzofuran

A Pd-catalyzed intramolecular oxidative C–O bond formation of 2-(2,5-dihydro-furan-2-yl)-phenol can be used to synthesize cis-dihydrofurobenzofuran . The combined use of Pd (OAc)2 as catalyst, acetonitrile as solvent and AgOAc or air as oxidant affords cis-dihydrofurobenzofurans in good (up to 83%) yields .

Electrochemical Hydrogenation of Furfural

The compound can be used in the selective electrochemical hydrogenation of furfural to 2-methylfuran . High faradaic efficiencies of over 90% for furfuryl alcohol and 60% for 2-methylfuran were obtained in a near-neutral environment (pH = 5) at −0.75 V and −0.90 V vs. the reversible hydrogen electrode, respectively .

特性

IUPAC Name |

2-(benzenesulfonyl)-3-(furan-2-yl)-5-phenyl-3,4-dihydropyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O3S/c22-25(23,16-10-5-2-6-11-16)21-18(19-12-7-13-24-19)14-17(20-21)15-8-3-1-4-9-15/h1-13,18H,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTXOWGKZHQPKAV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(N=C1C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3)C4=CC=CO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-furyl)-3-phenyl-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{[5-(3-Chlorophenyl)-2-furyl]methylene}-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B488453.png)

![5-(4-Fluorophenyl)-2-(2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B488468.png)

![2'-(Furan-2-yl)-4-methyl-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B488469.png)

![6-Amino-3-methyl-4-(5-phenyl-2-furyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B488471.png)

![2-(5-Methyl-2-furyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B488475.png)

![5-(4-Tert-butylphenyl)-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B488477.png)

![5-(4-Chlorophenyl)-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B488478.png)

![2-(5-Methyl-2-furyl)-1,10b-dihydrospiro(pyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclohexane)](/img/structure/B488479.png)

![2'-(3,4-Dimethoxyphenyl)-1',10'b-dihydrospiro(cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine)](/img/structure/B488481.png)

![7-Methoxy-5-(4-methoxyphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B488482.png)

![4-[(4-tert-butyl-2,6-dimethylphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B488486.png)

![N-cyclohexyl-2,4-dimethyl-3-{methyl[(4-methylphenyl)sulfonyl]amino}benzenesulfonamide](/img/structure/B488501.png)

![N-[2,6-dimethyl-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B488504.png)

![2-Chloro-6-ethoxy-3-[5-(4-methylphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]quinoline](/img/structure/B488515.png)